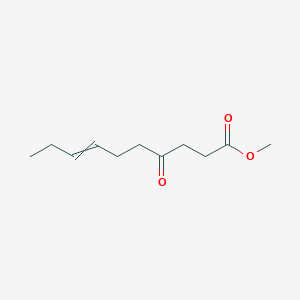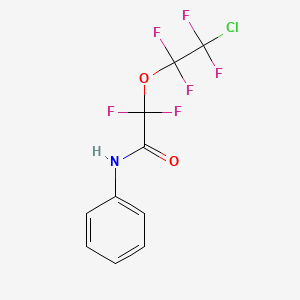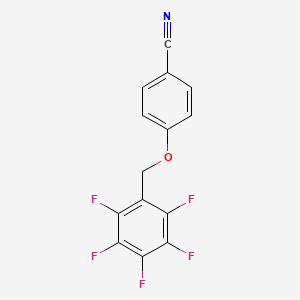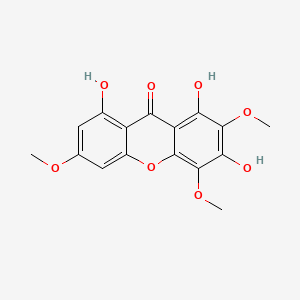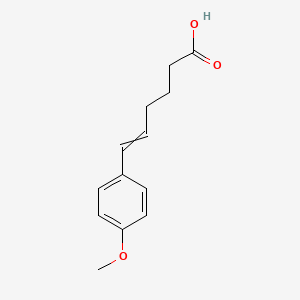
6-(4-Methoxyphenyl)hex-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methoxyphenyl)hex-5-enoic acid is an organic compound characterized by a hexenoic acid backbone with a methoxyphenyl group attached at the sixth carbon. This compound is of interest due to its unique structure, which combines an aromatic ring with an unsaturated carboxylic acid chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)hex-5-enoic acid typically involves the reaction of 4-methoxybenzyl chloride with a suitable hexenoic acid derivative under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride is replaced by the hexenoic acid moiety. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and the reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Methoxyphenyl)hex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the hexenoic acid chain to a single bond, forming saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are used.
Major Products
Oxidation: Formation of 6-(4-methoxyphenyl)hexanoic acid.
Reduction: Formation of 6-(4-methoxyphenyl)hexanoic acid.
Substitution: Formation of 4-nitro-6-(4-methoxyphenyl)hex-5-enoic acid or 4-bromo-6-(4-methoxyphenyl)hex-5-enoic acid.
Aplicaciones Científicas De Investigación
6-(4-Methoxyphenyl)hex-5-enoic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(4-Methoxyphenyl)hex-5-enoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The unsaturated carboxylic acid chain can participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
5-Hexenoic acid: Similar backbone but lacks the methoxyphenyl group.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but has a different acid chain.
6-Phenylhex-5-enoic acid: Similar structure but without the methoxy group.
Uniqueness
6-(4-Methoxyphenyl)hex-5-enoic acid is unique due to the presence of both the methoxyphenyl group and the unsaturated hexenoic acid chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
81077-29-4 |
|---|---|
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
6-(4-methoxyphenyl)hex-5-enoic acid |
InChI |
InChI=1S/C13H16O3/c1-16-12-9-7-11(8-10-12)5-3-2-4-6-13(14)15/h3,5,7-10H,2,4,6H2,1H3,(H,14,15) |
Clave InChI |
QIAPWIXLNTYQDG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


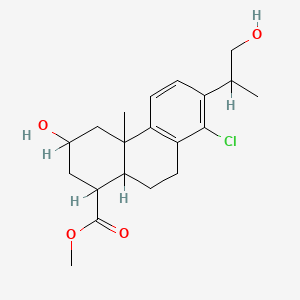
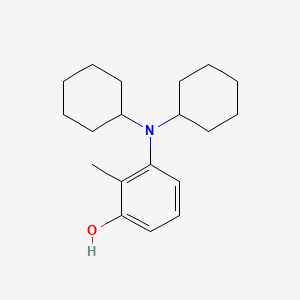

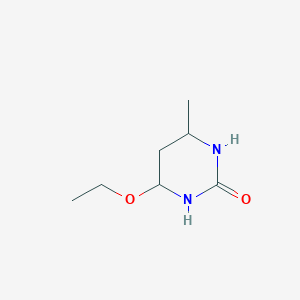
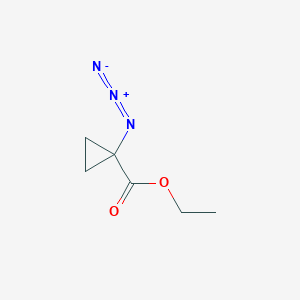
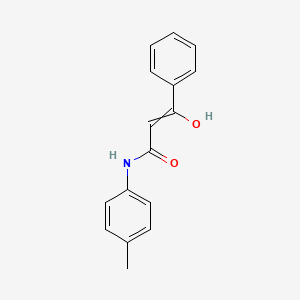
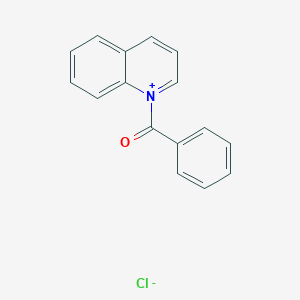

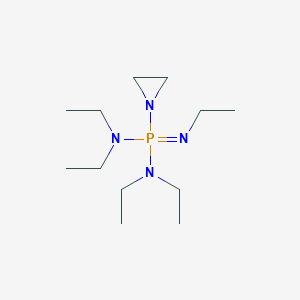
![2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol](/img/structure/B14418503.png)
